molecular formula C22H15ClFN3O2 B2682266 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327187-21-2

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2682266
CAS No.: 1327187-21-2
M. Wt: 407.83
InChI Key: WACCAZZDIVDZIS-ROMGYVFFSA-N
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Description

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chromene core, a pyridine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the chromene derivative and 2-chloro-4-fluoroaniline.

    Attachment of the Pyridine Ring: The pyridine ring is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Medicine

In medicine, research focuses on the compound’s potential as an anti-cancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways.

Industry

Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the pyridine and chromene moieties, provides a distinctive set of properties that can be fine-tuned for various applications.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-5-4-8-20(25-13)27-21(28)16-11-14-6-2-3-7-19(14)29-22(16)26-18-10-9-15(24)12-17(18)23/h2-12H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCAZZDIVDZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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